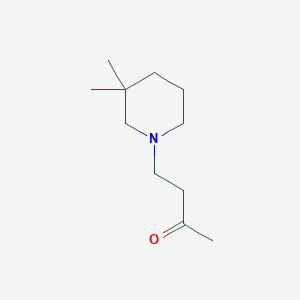

4-(3,3-Dimethylpiperidin-1-yl)butan-2-one

Description

4-(3,3-Dimethylpiperidin-1-yl)butan-2-one is a ketone derivative featuring a 3,3-dimethyl-substituted piperidine ring attached to a butan-2-one backbone. This compound is structurally characterized by its bicyclic amine group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

4-(3,3-dimethylpiperidin-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-10(13)5-8-12-7-4-6-11(2,3)9-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOUWPRDWFWMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCCC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343895-87-3 | |

| Record name | 4-(3,3-dimethylpiperidin-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one typically involves the reaction of 3,3-dimethylpiperidine with butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety in 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one undergoes selective reduction to form secondary alcohols. For example:

-

Product : 4-(3,3-Dimethylpiperidin-1-yl)butan-2-ol.

-

Conditions : Room temperature, 1–4 hours.

In hydrogenation studies, palladium and rhodium catalysts have been employed to reduce unsaturated intermediates. For instance, rhodium-catalyzed hydrogenation under mild conditions (25°C, 1 atm H₂) achieves selective dehydroxylation while retaining fluorine substituents on the piperidine ring .

Oxidation Reactions

The ketone group can be oxidized to a carboxylic acid under strong conditions:

-

Product : 4-(3,3-Dimethylpiperidin-1-yl)butanoic acid.

-

Side Reactions : Over-oxidation may lead to decarboxylation or ring degradation.

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in alkylation and acylation reactions:

For bulky substituents, Ti(OiPr)₄-mediated reductive amination with NaBH(OAc)₃ is preferred to avoid steric hindrance .

Cyclization and Ring Functionalization

The compound serves as a precursor in multi-step syntheses:

-

Intramolecular Alder-ene Reaction : Nickel-catalyzed cyclization of 1,7-dienes yields trans-divinylpiperidines with high enantioselectivity (up to 98% ee) .

-

Photochemical [2 + 2] Cycloaddition : UV light induces bicyclic piperidinone formation, which is reducible to piperidines .

Sigma Receptor Modulation

Though primarily a pharmacological interaction, the piperidine ring’s nitrogen engages in hydrogen bonding with σ1/σ2 receptors. This modulates receptor affinity, influencing cytotoxic effects in cancer cell lines.

Comparative Reaction Data

The table below contrasts reactivity with structurally similar piperidine derivatives:

Scientific Research Applications

1.1. Pharmacological Properties

4-(3,3-Dimethylpiperidin-1-yl)butan-2-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

- Vasodilator Effects : Research indicates that compounds similar to this compound exhibit vasodilatory effects, which can be beneficial in treating cardiovascular disorders. This compound may function by modulating vascular smooth muscle tone, thereby improving blood flow and reducing hypertension .

- Opioid Receptor Interaction : The compound's ability to act on opioid receptors has been explored, suggesting potential applications in pain management or as part of opioid addiction therapies. Its interaction with the mu, delta, and kappa opioid receptors could lead to the development of new analgesic drugs with fewer side effects than traditional opioids .

2.1. Synthesis of Advanced Materials

This compound serves as a versatile building block in the synthesis of advanced materials.

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties. By incorporating it into polymer chains, researchers can tailor materials for applications ranging from drug delivery systems to high-performance coatings .

3.1. Synthetic Intermediate

In organic synthesis, this compound is valuable as an intermediate for producing more complex molecules.

- Building Block for Complex Molecules : This compound can be employed in various synthetic routes to create derivatives that have enhanced biological activity or novel properties. For example, its use in the synthesis of piperidine derivatives has been documented, which are often used in pharmaceuticals .

Case Study 1: Cardiovascular Applications

A study focusing on the vasodilatory effects of compounds structurally related to this compound demonstrated significant improvements in blood flow metrics in animal models. The results indicated potential for developing new treatments for conditions like Raynaud's syndrome and hypertension .

Case Study 2: Opioid Receptor Modulation

Research exploring the interaction of this compound with opioid receptors revealed promising results in modulating pain responses without the addictive properties typically associated with opioids. This opens avenues for developing safer analgesics .

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one, highlighting differences in substituents, synthesis methods, and functional properties:

Key Findings and Functional Insights

Structural Modifications and Bioactivity

- Piperidine/Piperazine Derivatives: Compounds like 4-(4-benzyl-piperidin-1-yl)-butan-2-one and 4-(4-methylpiperazin-1-yl)butan-2-one demonstrate the importance of nitrogen-containing heterocycles in modulating receptor binding (e.g., sigma receptors) or catalytic activity .

- Aryl-Substituted Analogs : The fluorophenyl (4-(4-fluorophenyl)butan-2-one) and hydroxyphenyl (4-(4-hydroxyphenyl)butan-2-one) derivatives highlight how electron-withdrawing/donating groups influence enzyme inhibition (e.g., tyrosinase) and safety profiles .

- Sulfur-Containing Analogs: The phenylsulfanyl group in 4-(phenylsulfanyl)butan-2-one enhances melanogenesis suppression, likely due to thiol-mediated redox interactions .

Biological Activity

4-(3,3-Dimethylpiperidin-1-yl)butan-2-one, also known by its chemical structure C₁₈H₃₆N₂, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₃₆N₂

- Molecular Weight : 290.50 g/mol

- CAS Number : 57402903

The compound features a piperidine ring which is known for its ability to interact with various biological targets, contributing to its pharmacological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with piperidine structures often exhibit anticancer properties. In a study focusing on related piperidine derivatives, compounds showed significant cytotoxicity against various cancer cell lines. For instance, the IC50 values for related compounds were reported to be in the low micromolar range, suggesting potent anticancer activity .

2. Neuroprotective Effects

Given the structural similarity to other neuroactive compounds, this compound may exert neuroprotective effects. Studies on similar piperidine derivatives have demonstrated their ability to modulate neurotransmitter systems and provide protection against neurodegenerative processes .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promise. Compounds with similar structures exhibited bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. . While specific data for this compound is limited, its structural analogs suggest potential in this area.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .

- Receptor Modulation : The piperidine ring allows for interaction with various receptors in the central nervous system (CNS), which may account for both neuroprotective and psychoactive effects observed in related compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

These findings reinforce the potential therapeutic applications of this compound across various fields.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3,3-dimethylpiperidine with a ketone precursor (e.g., butan-2-one derivatives) under controlled pH and temperature. Catalysts like KCO or phase-transfer agents can improve yield . Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reduce side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer : NMR (¹H/¹³C) is primary for structural confirmation, with DEPT-135 distinguishing CH/CH groups. IR confirms carbonyl (C=O) and amine (N-H) stretches. Conflicting signals (e.g., overlapping peaks in crowded regions) can be resolved via 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure sample stability during long-term storage or experimental protocols for this compound?

- Methodological Answer : Organic degradation, especially of the ketone group, can occur under heat or light. Store in amber vials at –20°C under inert gas (N/Ar). For aqueous solutions, continuous cooling (4°C) and antioxidants (e.g., BHT) mitigate degradation .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity or pharmacokinetics?

- Methodological Answer : Discrepancies in docking studies (e.g., binding affinity vs. in vitro activity) require multi-parametric validation. Use hybrid QM/MM simulations to refine force fields, and validate with in vitro assays (e.g., CYP450 inhibition ). Adjust computational models using experimental IC values or crystallographic data (if available) .

Q. How can researchers design experiments to resolve ambiguities in stereochemical outcomes during synthesis?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers. X-ray crystallography of co-crystals (e.g., with tartaric acid derivatives) provides absolute configuration. Dynamic NMR can detect atropisomerism in piperidine rings .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound, and how are confounding variables controlled?

- Methodological Answer : Target receptor-binding assays (e.g., GPCRs, ion channels) with radioligand displacement. Use HEK293 cells transfected with target receptors and normalize via β-galactosidase controls. For metabolic stability, employ liver microsomes with CYP450 cofactors, adjusting for protein binding using equilibrium dialysis .

Q. How can researchers improve the reproducibility of kinetic studies involving this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Use isotope-labeled internal standards (e.g., deuterated analogs) in LC-MS/MS to correct for matrix effects. Validate extraction efficiency via spike-recovery tests. For enzymatic assays, pre-incubate matrices (e.g., plasma) to deplete endogenous interferents .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) fits sigmoidal curves for EC/IC. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Bootstrap resampling assesses confidence intervals in small datasets .

Q. How should researchers design stability studies to account for temperature-dependent degradation kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.